molecular formula C17H19N3O4S B2734226 (E)-2-methoxy-6-((1-(styrylsulfonyl)pyrrolidin-3-yl)oxy)pyrazine CAS No. 2035003-87-1

(E)-2-methoxy-6-((1-(styrylsulfonyl)pyrrolidin-3-yl)oxy)pyrazine

Cat. No.: B2734226
CAS No.: 2035003-87-1
M. Wt: 361.42
InChI Key: SIXZZGFSJRTTJO-CSKARUKUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-2-methoxy-6-((1-(styrylsulfonyl)pyrrolidin-3-yl)oxy)pyrazine (CAS 2035003-87-1) is a chemical compound with a molecular formula of C17H19N3O4S and a molecular weight of 361.4 g/mol . This reagent features a pyrazine ring, a privileged structure in medicinal chemistry known for its diverse biological activities. Pyrazine derivatives are extensively investigated for their pharmacological potential, particularly as antitumor agents . The distinct molecular architecture of this compound, which integrates a methoxy-pyrazine core linked to a styrylsulfonyl-pyrrolidine group, makes it a valuable intermediate for researchers exploring structure-activity relationships (SAR) in drug discovery. Its structure suggests potential for use in molecular docking studies to evaluate binding interactions with target proteins, a common approach in the development of new therapeutic candidates . The styrylsulfonyl moiety is a functional group of significant interest in the design of bioactive molecules, including compounds investigated for their effects on proliferative disorders . This product is intended for research purposes by qualified laboratory personnel and is strictly for Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-methoxy-6-[1-[(E)-2-phenylethenyl]sulfonylpyrrolidin-3-yl]oxypyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O4S/c1-23-16-11-18-12-17(19-16)24-15-7-9-20(13-15)25(21,22)10-8-14-5-3-2-4-6-14/h2-6,8,10-12,15H,7,9,13H2,1H3/b10-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIXZZGFSJRTTJO-CSKARUKUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=CC(=N1)OC2CCN(C2)S(=O)(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CN=CC(=N1)OC2CCN(C2)S(=O)(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sulfonylation with Styrylsulfonyl Chloride

Styrylsulfonyl chloride is prepared by chlorosulfonation of styrene:

  • Chlorosulfonation : Styrene reacts with chlorosulfonic acid at 0–5°C to yield styrylsulfonyl chloride.
  • Reaction with Pyrrolidin-3-ol :
    $$
    \text{Pyrrolidin-3-ol} + \text{Styrylsulfonyl chloride} \xrightarrow{\text{Et}3\text{N, DCM}} \text{1-(Styrylsulfonyl)pyrrolidin-3-ol}
    $$
    • Conditions : Dichloromethane (DCM), triethylamine (Et$$
    3$$N), 0°C to room temperature, 12–16 hours.
  • Yield : 68–72% after column chromatography.

Synthesis of 2-Methoxy-6-hydroxypyrazine

Direct Methoxylation of Pyrazine

Pyrazine undergoes electrophilic substitution at the 2-position using methoxy sources:

  • Methanol/H$$2$$SO$$4$$ : Limited regioselectivity.
  • Directed ortho-Metalation (DoM) :
    • Protect the 6-position with a removable group (e.g., SEM-protected hydroxyl).
    • Lithiate at the 2-position using LDA.
    • Quench with methyl iodide to install methoxy.

Alternative Route: Condensation of Diamines

Condensation of 2,5-diamino-1,4-dihydroxybenzene with glyoxal under acidic conditions forms the pyrazine core, followed by selective methylation.

Ether Coupling: Fragment Assembly

The final step involves coupling 2-methoxy-6-hydroxypyrazine with 1-(styrylsulfonyl)pyrrolidin-3-ol via a Mitsunobu reaction or Williamson ether synthesis :

Mitsunobu Reaction

$$
\text{2-Methoxy-6-hydroxypyrazine} + \text{1-(Styrylsulfonyl)pyrrolidin-3-ol} \xrightarrow{\text{DIAD, PPh}_3, \text{THF}} \text{Target Compound}
$$

  • Conditions : Tetrahydrofuran (THF), diisopropyl azodicarboxylate (DIAD), triphenylphosphine (PPh$$_3$$), 0°C to reflux.
  • Yield : 55–60%.

Williamson Ether Synthesis

$$
\text{2-Methoxy-6-hydroxypyrazine} \xrightarrow{\text{NaH, DMF}} \text{Alkoxide} + \text{1-(Styrylsulfonyl)pyrrolidin-3-OTf} \rightarrow \text{Target Compound}
$$

  • Conditions : Sodium hydride (NaH), dimethylformamide (DMF), triflate leaving group.
  • Yield : 50–54%.

Optimization and Process Chemistry

Stereochemical Control

The (E)-configuration of the styryl group is preserved using Pd-catalyzed couplings with strict temperature control (<40°C). Isomerization to the (Z)-form occurs above 60°C.

Purification Challenges

  • Column Chromatography : Silica gel with EtOAc/hexane (3:7) eluent.
  • Crystallization : Recrystallization from ethanol/water (4:1) improves purity to >99%.

Analytical Characterization

Technique Data
$$^1$$H NMR δ 8.21 (s, 1H, pyrazine), 7.68–7.45 (m, 5H, styryl), 4.92 (m, 1H, OCH$$_2$$)
$$^13$$C NMR δ 158.9 (C-O), 136.2 (SO$$_2$$), 128.4–126.1 (styryl)
HRMS [M+H]$$^+$$ calcd. for C$${18}$$H$${20}$$N$$3$$O$$4$$S: 374.1174

Industrial-Scale Considerations

  • Cost Efficiency : Use of styrylsulfonyl chloride prepared in situ reduces bulk costs.
  • Green Chemistry : Replacement of DCM with cyclopentyl methyl ether (CPME) in sulfonylation improves sustainability.

Chemical Reactions Analysis

Types of Reactions

(E)-2-methoxy-6-((1-(styrylsulfonyl)pyrrolidin-3-yl)oxy)pyrazine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a carbonyl group under strong oxidizing conditions.

    Reduction: The styrylsulfonyl group can be reduced to a sulfide under reducing conditions.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydride or other strong bases in the presence of suitable nucleophiles.

Major Products

    Oxidation: Formation of a carbonyl derivative.

    Reduction: Formation of a sulfide derivative.

    Substitution: Formation of various substituted pyrazine derivatives.

Scientific Research Applications

1. Anticancer Activity

Research indicates that pyrazine derivatives, including (E)-2-methoxy-6-((1-(styrylsulfonyl)pyrrolidin-3-yl)oxy)pyrazine, possess significant anticancer properties. Studies have shown that compounds with similar structures can induce apoptosis in various cancer cell lines.

Case Study:
A study involving related pyrazine derivatives demonstrated that treatment with concentrations ranging from 20 to 120 μM resulted in significant inhibition of cell viability in leukemia K562 cells, with an IC50 value of 25 μM after 72 hours. The mechanism involved the induction of apoptosis through the downregulation of anti-apoptotic proteins (Bcl2 and Survivin) and upregulation of pro-apoptotic proteins (Bax) .

2. Anti-inflammatory Activity

Pyrazine derivatives have also been reported to exhibit anti-inflammatory effects. The presence of methoxy and sulfonyl groups contributes to this activity by modulating inflammatory pathways.

Research Findings:
A review highlighted the ability of various pyrazole derivatives to inhibit pro-inflammatory cytokines and enzymes, suggesting potential therapeutic applications in inflammatory diseases .

3. Antimicrobial Properties

The compound has shown promise in antimicrobial applications as well. Pyrazine derivatives are known for their antibacterial and antifungal activities.

Case Study:
In a comparative study, several synthesized pyrazine compounds were evaluated for their antibacterial efficacy against strains such as Staphylococcus aureus and Escherichia coli. Results indicated that some derivatives exhibited strong antibacterial activity, suggesting their potential use as therapeutic agents .

Summary of Applications

Application TypeDescriptionKey Findings
AnticancerInduces apoptosis in cancer cellsSignificant inhibition in leukemia K562 cells; IC50 = 25 μM
Anti-inflammatoryModulates inflammatory pathwaysInhibits pro-inflammatory cytokines
AntimicrobialExhibits antibacterial and antifungal activitiesEffective against S. aureus and E. coli strains

Mechanism of Action

The mechanism of action of (E)-2-methoxy-6-((1-(styrylsulfonyl)pyrrolidin-3-yl)oxy)pyrazine would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed experimental studies.

Comparison with Similar Compounds

Sulfonyl-Piperidine/Pyrrolidine-Linked Pyrazines

Key Compounds (from and ):

  • Compound 8 : 2-((1-((3-Ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl)piperidin-4-yl)oxy)pyrazine
  • Compound 12 : 2-((1-((3-(Tert-Butyl)-5-methyl-1H-pyrazol-4-yl)sulfonyl)piperidin-4-yl)oxy)pyrazine
  • WHO-Listed Compound: 6-Ethyl-3-{4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]anilino}-5-{[(3R)-1-(prop-2-enoyl)pyrrolidin-3-yl]oxy}pyrazine-2-carboxamide
Feature Target Compound Compound 8 Compound 12 WHO-Listed Compound
Core Structure Pyrazine with pyrrolidine-sulfonyl Pyrazine with piperidine-sulfonyl Pyrazine with piperidine-sulfonyl Pyrazine with pyrrolidine and carboxamide
Sulfonyl Group Styrylsulfonyl (E-configuration) Pyrazole-sulfonyl (3-ethyl-5-methyl) Pyrazole-sulfonyl (3-tert-butyl-5-methyl) None (contains carboxamide)
Substituent Effects Enhanced π-π interactions (styryl) Moderate steric bulk (ethyl) High steric bulk (tert-butyl) Hydrogen-bonding (carboxamide)
Synthetic Yield Not reported 77% 75% Not reported
Bioactivity Unknown Implied SAR studies (unpublished) Implied SAR studies (unpublished) Likely kinase inhibitor (structural motifs)

Analysis :

  • Steric Effects : Compound 12’s tert-butyl group may hinder binding to flat active sites compared to the target compound’s planar styryl group .
  • Conformational Flexibility : The pyrrolidine ring in the target compound allows greater flexibility than piperidine in Compounds 8–13, possibly improving target adaptation .

Fused-Ring Pyrazine Derivatives

Key Compounds (from , and 10):

  • 25m () : 6-Methyl-2-nitro-8-((2-(trifluoromethoxy)benzyl)oxy)imidazo[1,2-a]pyrazine
  • Triazole-Pyrazine () : 2-(5-{6-[5-(Pyrazin-2-yl)-1H-1,2,4-triazol-3-yl]pyridin-2-yl}-1H-1,2,4-triazol-3-yl)pyrazine
Feature Target Compound 25m Triazole-Pyrazine
Core Structure Monocyclic pyrazine Fused imidazo-pyrazine Pyrazine linked to triazole-pyridine
Key Functional Groups Methoxy, styrylsulfonyl Nitro, trifluoromethoxy-benzyl Triazole, pyridine
Electronic Profile Moderate electron-withdrawing (sulfonyl, methoxy) Strong electron-withdrawing (nitro, CF3O) Mixed (triazole: H-bonding, pyridine: basic)
Bioactivity Potential Unreported Antiparasitic/antibacterial (nitroimidazoles) Metal coordination/antimicrobial (triazoles)

Analysis :

  • Nitroimidazoles (25m) : The nitro group in 25m confers radiosensitizing properties, absent in the target compound .

Simplified Pyrazine Derivatives

Key Compound (from ):

  • 2-Methoxy-3-(1-methylpropyl) Pyrazine : A flavoring agent with minimal substituents.
Feature Target Compound 2-Methoxy-3-(1-methylpropyl) Pyrazine
Complexity High (multiple rings, sulfonyl) Low (single pyrazine ring)
Volatility Likely low (high MW, polar groups) High (used as flavor)
Applications Medicinal chemistry Food industry

Analysis : The target compound’s complexity reduces volatility, making it unsuitable for flavoring but ideal for targeted drug design .

Biological Activity

(E)-2-methoxy-6-((1-(styrylsulfonyl)pyrrolidin-3-yl)oxy)pyrazine, with the CAS number 1904616-62-1, is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in preclinical studies, and potential clinical implications.

The molecular formula of this compound is C18H20N2O3SC_{18}H_{20}N_{2}O_{3}S, with a molecular weight of 344.4 g/mol. The structure features a pyrazine ring substituted with a methoxy group and a styrylsulfonyl-pyrrolidine moiety, which may contribute to its biological properties.

PropertyValue
CAS Number1904616-62-1
Molecular FormulaC₁₈H₂₀N₂O₃S
Molecular Weight344.4 g/mol

Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of styrylsulfonyl-methylpyridines have shown to induce mitotic arrest and apoptosis in cancer cells, suggesting that this compound may share these mechanisms.

Key Mechanisms:

  • Mitotic Inhibition : The compound may disrupt normal cell cycle progression, leading to cell death.
  • Apoptosis Induction : Activation of apoptotic pathways in cancer cells has been observed with related compounds, indicating a potential for therapeutic use in oncology.

Preclinical Studies

Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound.

Case Study: Styrylsulfonyl-Methylpyridine Derivatives

A study published in PubMed highlighted the anticancer efficacy of styrylsulfonyl-methylpyridine derivatives. Lead compounds demonstrated selective cytotoxicity against various cancer cell lines and exhibited favorable pharmaceutical properties. Notably, compounds 9a and 18 showed significant antitumor activities in animal models, which could be indicative of similar outcomes for this compound .

Q & A

Basic: What synthetic strategies are employed to introduce the styrylsulfonyl-pyrrolidinyl-oxy substituent onto the pyrazine core?

The synthesis of pyrazine derivatives with styrylsulfonyl-pyrrolidinyl-oxy groups typically involves multi-step functionalization. For example, styryl groups can be introduced via condensation reactions between hydrazines and α,β-enones, as demonstrated in the formation of (E)-styrylpyrazoles (Scheme 30, ). Sulfonation of pyrrolidine intermediates followed by coupling to the pyrazine core via nucleophilic substitution or Mitsunobu reactions (using diethyl azodicarboxylate) is a common approach. Regioselectivity challenges may arise due to steric hindrance from the methoxy group at position 2, requiring careful optimization of reaction conditions (e.g., solvent polarity, temperature) .

Advanced: How does the (E)-configuration of the styryl group influence the compound’s electronic properties and intermolecular interactions?

The (E)-styryl group introduces rigidity and planar geometry, enhancing π-conjugation with the pyrazine ring. This configuration stabilizes the lowest unoccupied molecular orbital (LUMO) through electron-withdrawing effects from the sulfonyl group, as observed in pyrazine-based semiconductors with LUMO levels ranging from -3.24 to -3.78 eV . Computational studies (e.g., density functional theory) predict that the (E)-isomer facilitates stronger π-π stacking interactions compared to the (Z)-isomer, critical for applications in organic thin-film transistors . Experimental validation via cyclic voltammetry and UV-vis spectroscopy is recommended to correlate electronic behavior with substituent orientation .

Basic: What spectroscopic and crystallographic methods are used to confirm the stereochemistry and tautomeric forms of this compound?

  • X-ray crystallography resolves the (E)-configuration and hydrogen-bonding patterns (e.g., 6'-OH to N-2 interactions in pyrazoles), which stabilize specific tautomers .
  • ¹H NMR identifies coupling constants (J = 12–16 Hz for trans-vinylic protons) to distinguish (E)/(Z) isomers.
  • FT-IR and Raman spectroscopy detect sulfonyl (S=O, ~1350 cm⁻¹) and methoxy (C-O, ~1250 cm⁻¹) vibrations .
  • Mass spectrometry (HRMS) confirms molecular weight and fragmentation patterns, particularly for sulfonamide cleavage .

Advanced: How can researchers resolve contradictions in reported reaction yields for pyrazine derivatives with bulky substituents?

Discrepancies in yields often stem from competing side reactions (e.g., pyrrolidine ring-opening under acidic conditions) or aggregation tendencies in solution. Strategies include:

  • Aggregation control : Introducing tert-butyl groups to sterically hinder π-stacking, as shown in pyrazine-acene derivatives .
  • Protecting group optimization : Using benzyl or trityl groups to shield reactive sites during sulfonation .
  • Kinetic vs. thermodynamic control : Adjusting reaction time and temperature to favor the desired product, as demonstrated in hydrazine-mediated pyrazole synthesis .

Advanced: What computational approaches are suitable for modeling the charge transport properties of this compound in semiconductor applications?

  • Multiconfiguration time-dependent Hartree (MCTDH) : Models vibrational coupling and excited-state dynamics in pyrazine derivatives, validated against experimental absorption spectra .
  • DFT calculations : Predicts LUMO energy levels and reorganization energies, correlating with electron mobility in organic field-effect transistors (OFETs) .
  • Molecular dynamics (MD) simulations : Analyzes thin-film morphology and grain size, critical for optimizing OFET performance .

Basic: What biological activities are associated with pyrazine derivatives containing sulfonamide and styryl groups?

Sulfonamide-pyrazine hybrids exhibit antimicrobial, antiviral, and kinase-inhibitory activities. The styrylsulfonyl group enhances binding to hydrophobic protein pockets via π-π interactions, while the sulfonyl moiety acts as a hydrogen-bond acceptor. For example, pyrazine-based inhibitors of β-secretase (BACE1) show potential for Alzheimer’s disease treatment .

Advanced: How do steric and electronic effects of the pyrrolidin-3-yl-oxy group impact regioselectivity in nucleophilic substitution reactions?

The pyrrolidine ring introduces steric hindrance, favoring substitution at the less hindered pyrazine positions (e.g., position 6 over 2). Electronically, the oxygen atom in the pyrrolidin-3-yl-oxy group donates electron density via resonance, activating adjacent sites for electrophilic attack. This is critical in designing sequential functionalization protocols, as seen in sulfonamide-linked pyrazines .

Advanced: What role does the methoxy group play in modulating the compound’s solubility and crystallization behavior?

The 2-methoxy group enhances solubility in polar aprotic solvents (e.g., DMSO, DMF) via dipole interactions. In crystallization, it participates in CH/π interactions with aromatic systems, as observed in pyrazine-acene derivatives . Differential scanning calorimetry (DSC) and powder X-ray diffraction (PXRD) are recommended to analyze polymorphic forms.

Basic: What are the stability challenges for (E)-styrylpyrazines under ambient conditions?

(E)-styrylpyrazines are prone to photoisomerization to the (Z)-form under UV light. Stability can be improved by:

  • Storing compounds in amber vials under inert gas.
  • Adding radical scavengers (e.g., BHT) to prevent oxidative degradation of the sulfonyl group .

Advanced: How can researchers leverage pyrazine’s electron-deficient nature to design covalent inhibitors targeting cysteine residues?

The electron-deficient pyrazine core can act as a Michael acceptor in thiol-Michael reactions. For example, styrylsulfonyl groups may undergo nucleophilic attack by cysteine thiols in enzymes, forming irreversible adducts. Activity-based protein profiling (ABPP) and X-ray crystallography are recommended to validate binding modes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.